![molecular formula C11H12O2 B3314642 3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1-propene CAS No. 951887-74-4](/img/structure/B3314642.png)
3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1-propene
Übersicht
Beschreibung
“3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1-propene” is a unique chemical compound. Its empirical formula is C11H12O2 and it has a molecular weight of 176.21 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringCC(=C)Cc1ccc2OCOc2c1 . This indicates that the compound contains a methylenedioxyphenyl group attached to a 2-methyl-1-propene group.
Safety and Hazards
The safety data sheet for a related compound, 3,4-(Methylenedioxy)phenylacetic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
Related compounds have been shown to interact with various receptors and enzymes, such as the translocator protein (tspo) and glycogen synthase kinase-3β (gsk-3β) .
Mode of Action
It is suggested that related compounds may interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, a related compound has been shown to involve the TSPO-mediated mitophagy signalling pathway . Additionally, inhibition of GSK-3β, resulting in disinhibition of mTOR and reduced AMPA receptor internalization, is another mechanism which contributes to the antidepressant effect .
Result of Action
Related compounds have been shown to have antidepressant effects, suggesting that this compound may also have similar effects .
Biochemische Analyse
Biochemical Properties
The biochemical properties of “3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1-propene” are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it is synthesized from safrole via oxidation using the Wacker oxidation or peroxyacid oxidation methods
Cellular Effects
The cellular effects of “this compound” are also not fully known. It has been reported that a compound named G11-5, which is synthesized based on the chemical structure of an active integrant of Piper laetispicum C. DC, has shown antidepressant effects in learned helplessness (LH) and social defeat stress (SDS) mice models of depression .
Molecular Mechanism
It is known that this compound is a precursor in the chemical synthesis of the methylenedioxyphenethylamine (MDxx) class of compounds
Temporal Effects in Laboratory Settings
It is known that this compound is unstable at room temperature and must be kept in the freezer in order to be preserved properly .
Dosage Effects in Animal Models
The effects of “this compound” at different dosages in animal models are not well-studied. It has been reported that G11-5, a compound synthesized based on the chemical structure of an active integrant of Piper laetispicum C. DC, has shown antidepressant effects in learned helplessness (LH) and social defeat stress (SDS) mice models of depression .
Metabolic Pathways
It is known that this compound is a precursor in the chemical synthesis of the methylenedioxyphenethylamine (MDxx) class of compounds .
Eigenschaften
IUPAC Name |
5-(2-methylprop-2-enyl)-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8(2)5-9-3-4-10-11(6-9)13-7-12-10/h3-4,6H,1,5,7H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSNXNSLXGVOJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


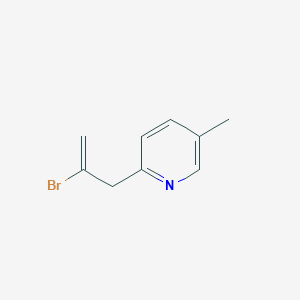
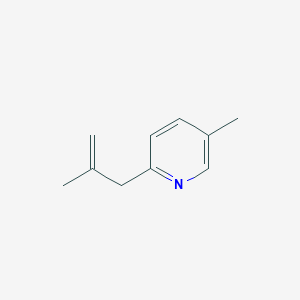

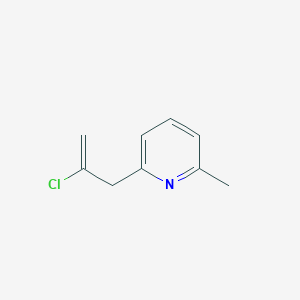

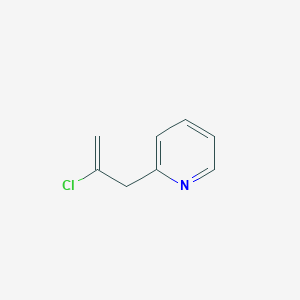
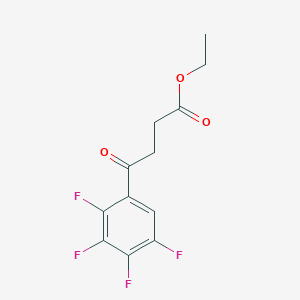

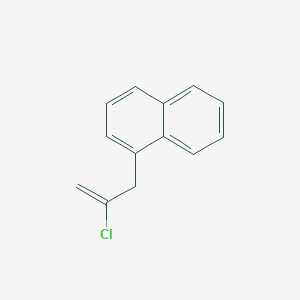
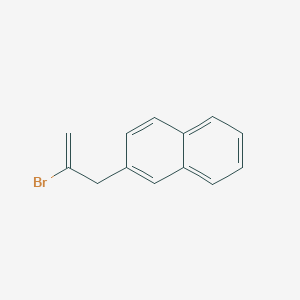

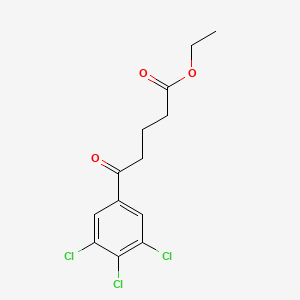
![2-Chloro-3-[(3,4-ethylenedioxy)phenyl]-1-propene](/img/structure/B3314630.png)

